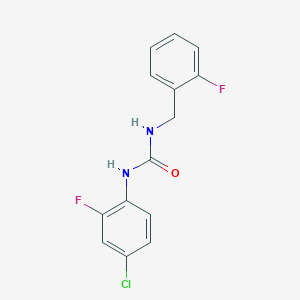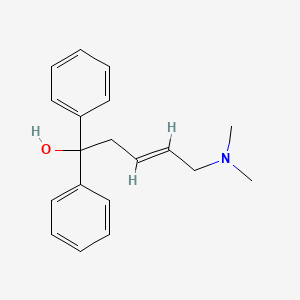
N-(4-chloro-2-fluorophenyl)-N'-(2-fluorobenzyl)urea
描述
N-(4-chloro-2-fluorophenyl)-N'-(2-fluorobenzyl)urea, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the movement of chloride ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disorder. CFTRinh-172 has been shown to be a potent inhibitor of CFTR activity and has potential applications in the treatment of cystic fibrosis and other diseases.
作用机制
N-(4-chloro-2-fluorophenyl)-N'-(2-fluorobenzyl)urea acts as a competitive inhibitor of the CFTR chloride channel by binding to the channel pore and blocking the movement of chloride ions. This leads to a decrease in the transport of chloride and other ions across cell membranes, which can help to reduce the severity of cystic fibrosis and other diseases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of other chloride channels, such as the calcium-activated chloride channel (CaCC). In vivo studies have shown that this compound can reduce airway inflammation and improve lung function in animal models of cystic fibrosis.
实验室实验的优点和局限性
N-(4-chloro-2-fluorophenyl)-N'-(2-fluorobenzyl)urea has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and can be used at low concentrations. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, this compound also has some limitations. It can be toxic at high concentrations, and its effects on other ion channels and transporters are not well characterized.
未来方向
There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-N'-(2-fluorobenzyl)urea. One direction is to explore its potential as a therapeutic agent for cystic fibrosis and other diseases. Clinical trials are needed to determine its safety and efficacy in humans. Another direction is to investigate its effects on other ion channels and transporters, as this could lead to the development of new treatments for a variety of diseases. Finally, further research is needed to optimize the synthesis and formulation of this compound for clinical use.
科学研究应用
N-(4-chloro-2-fluorophenyl)-N'-(2-fluorobenzyl)urea has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that this compound can inhibit CFTR activity in a dose-dependent manner, with IC50 values in the low micromolar range. In vivo studies in animal models of cystic fibrosis have demonstrated that this compound can improve lung function and reduce airway inflammation.
属性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[(2-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O/c15-10-5-6-13(12(17)7-10)19-14(20)18-8-9-3-1-2-4-11(9)16/h1-7H,8H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZFLYJUJYPRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=C(C=C(C=C2)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4857500.png)
![1-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4857506.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4857515.png)
![2,6-bis(5-bromo-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4857523.png)
![2-(2-methylphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4857531.png)
![N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4857543.png)
![2,4-dichloro-N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4857554.png)
![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4857558.png)
![N-(2-chloro-3-pyridinyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4857571.png)
![2-cyano-N-(3-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4857576.png)
![5-(2-chlorobenzylidene)-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4857590.png)
![N-(4-ethoxyphenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4857604.png)

![2-[(mesitylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4857622.png)